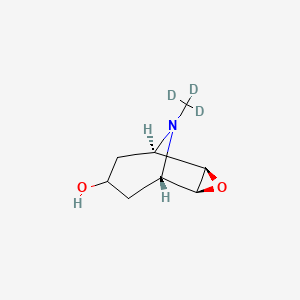
N-Methyl Norscopine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Norscopine-d3 is a deuterated analog of N-Methyl Norscopine, which is an intermediate in the synthesis of various pharmacologically active compounds. This compound is particularly significant in the synthesis of Scopine Di(2-thienylglycolate)-D3, a labeled analog of Scopine Di(2-thienylglycolate), which is a precursor to Tiotropium Bromide. The molecular formula of this compound is C8H10D3NO2, and it has a molecular weight of 158.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Norscopine-d3 typically involves the methylation of Norscopine with deuterated methylating agents. One common method is the reductive N-methylation of nitro compounds, which involves the reduction of nitro groups to amines followed by methylation . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, and deuterated methyl iodide as the methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for hydrogenation and large-scale methylation setups. The purity and yield of the product are critical, and therefore, the process is optimized to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl Norscopine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Methylating Agents: Deuterated methyl iodide.
Major Products Formed
The major products formed from these reactions include various deuterated analogs of pharmacologically active compounds, such as Scopine Di(2-thienylglycolate)-D3.
Scientific Research Applications
N-Methyl Norscopine-d3 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a labeled compound in biological studies to trace metabolic pathways.
Medicine: It is an intermediate in the synthesis of drugs like Tiotropium Bromide, which is used to treat chronic obstructive pulmonary disease.
Industry: It is used in the production of various pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Methyl Norscopine-d3 is primarily related to its role as an intermediate in drug synthesis. It does not have a direct pharmacological effect but contributes to the formation of active compounds. For instance, in the synthesis of Tiotropium Bromide, it helps in forming the active moiety that binds to muscarinic receptors in the lungs, leading to bronchodilation.
Comparison with Similar Compounds
Similar Compounds
N-Methyl Norscopine: The non-deuterated analog with similar chemical properties but different isotopic composition.
Scopine Di(2-thienylglycolate): A related compound used in the synthesis of Tiotropium Bromide.
N-Methyl-d3-formamide: Another deuterated compound used in various chemical syntheses.
Uniqueness
N-Methyl Norscopine-d3 is unique due to its deuterated nature, which makes it valuable in studies involving isotopic labeling. This property allows researchers to trace the compound in metabolic studies and understand the pharmacokinetics of the drugs synthesized from it.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
158.21 g/mol |
IUPAC Name |
(1R,2R,4S,5S)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+/i1D3 |
InChI Key |
FIMXSEMBHGTNKT-BERCTUEYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















